

thermal decomposition of copper(II) hydroxide to copper(II) oxide

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Compound of Interest

Compound Name: Copper(II)hydroxide

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An In-depth Technical Guide on the Thermal Decomposition of Copper(II) Hydroxide to Copper(II) Oxide

Abstract

The thermal decomposition of copper(II) hydroxide ($\text{Cu}(\text{OH})_2$) into copper(II) oxide (CuO) and water is a fundamental solid-state reaction with significant applications in materials science, particularly in the synthesis of CuO nanoparticles for catalysts and other functional materials.^[1] This guide provides a comprehensive overview of the thermodynamic principles, kinetic mechanisms, and experimental protocols associated with this process. It is intended for researchers and professionals in chemistry and materials science, offering detailed methodologies and quantitative data to support advanced research and development.

Thermodynamic Overview

The decomposition of copper(II) hydroxide is an endothermic process, as indicated by thermal analysis studies.^[1] The reaction is represented by the following equation:



The spontaneity and energetics of this reaction are governed by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). While $\text{Cu}(\text{OH})_2$ is known to be a metastable phase, its decomposition into the more stable CuO is a well-characterized transformation.^[2]

Table 1: Standard Thermodynamic Properties of Reactants and Products

Compound	Chemical Formula	Standard Enthalpy of Formation ($\Delta_f H^\circ$) (kJ/mol)	Standard Molar Entropy (S°) (J/K·mol)	Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$) (kJ/mol)
Copper(II) Hydroxide	$\text{Cu}(\text{OH})_2(\text{s})$	-449.8[3] to -450[4]	108[4]	-395.22[3]
Copper(II) Oxide	$\text{CuO}(\text{s})$	-157.3[3]	42.63[3]	-129.7[3]
Water (liquid)	$\text{H}_2\text{O}(\text{l})$	-285.8	69.9	-237.1
Water (gas)	$\text{H}_2\text{O}(\text{g})$	-241.8	188.8	-228.6

Note: Thermodynamic values can vary slightly between different sources. Data for water is provided for context.

Reaction Kinetics and Mechanism

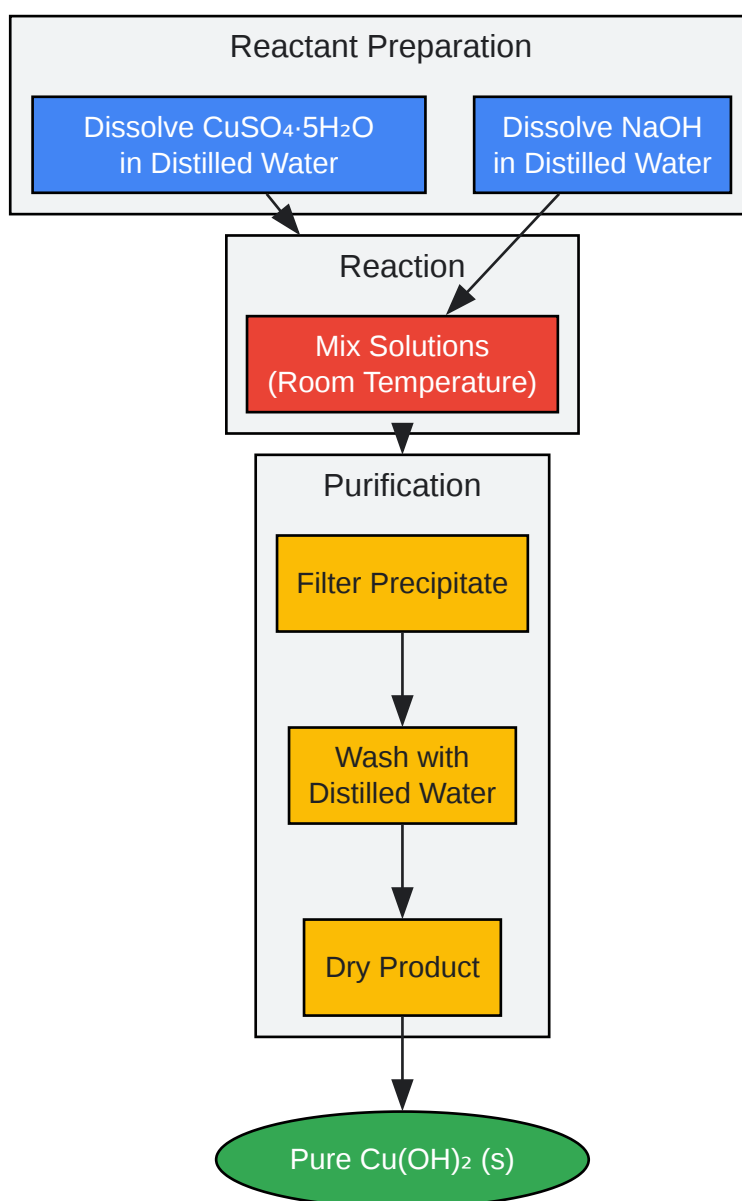
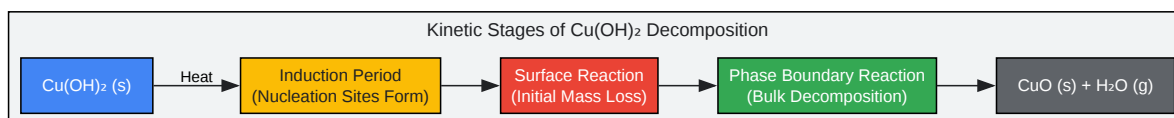
The thermal decomposition of $\text{Cu}(\text{OH})_2$ is not a simple, instantaneous event but rather a complex process that can be described by consecutive physico-geometric steps.[5][6] Studies have shown that the reaction exhibits an induction period, followed by a sigmoidal mass-loss behavior under isothermal conditions.[5][6][7]

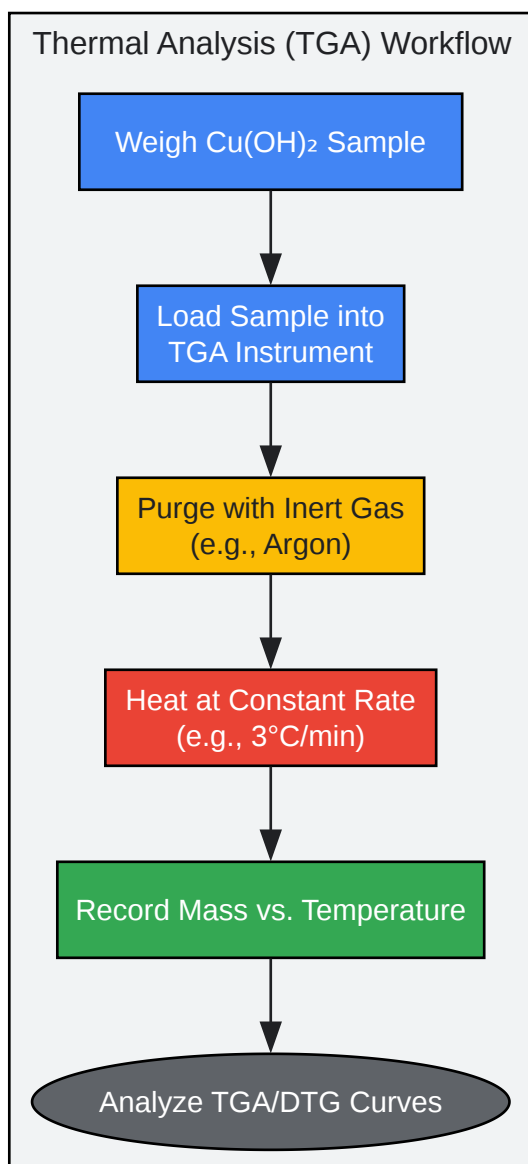
The overall kinetic process is modeled as follows:

- Induction Period: An initial phase where no significant mass loss is observed.[5]
- Surface Reaction: The reaction begins on the surface of the $\text{Cu}(\text{OH})_2$ particles.
- Phase Boundary-Controlled Reaction: The reaction front moves from the surface into the bulk of the material.[5][6][8]

This multi-step mechanism explains the sigmoidal nature of the conversion curve and the long-lasting reaction tail observed under non-isothermal (linearly increasing temperature) conditions.

[5][6] The most efficient stage for obtaining CuO nanoparticles is at the end of the first significant mass-loss step, before the crystal growth of CuO accelerates during the second step.[5][6]





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